

A Comparative Guide to the Performance of Dodecylaniline in Diverse Solvent Systems

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Compound of Interest

Compound Name: Dodecylaniline

Cat. No.: B12653459

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 4-**dodecylaniline** in various solvent systems. Understanding its behavior in different solvents is crucial for its application in the synthesis of pharmaceuticals, corrosion inhibitors, and advanced materials. While extensive quantitative data for 4-**dodecylaniline** is not widely available in public literature, this guide synthesizes known qualitative data, theoretical principles, and detailed experimental protocols to empower researchers to determine its performance characteristics for their specific applications.

Physicochemical Properties of 4-Dodecylaniline

4-**Dodecylaniline** is an aromatic amine characterized by a long, twelve-carbon alkyl chain attached to the aniline ring.^[1] This structure imparts a dual nature to the molecule: a polar amino group and a large, nonpolar alkyl tail. This amphiphilic character is the primary determinant of its solubility and other performance aspects in various solvents.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₁₈ H ₃₁ N | [2] |
| Molecular Weight | 261.45 g/mol | [2] |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 35-39 °C | [3] |
| Boiling Point | 220-221 °C at 15 mmHg | [3] |

Solubility Profile

The principle of "like dissolves like" is central to understanding the solubility of 4-**dodecylaniline**. Its long hydrophobic dodecyl chain makes it readily soluble in nonpolar and moderately polar organic solvents, while its polar amino group allows for some interaction with more polar solvents.[1] However, it is generally insoluble in water.

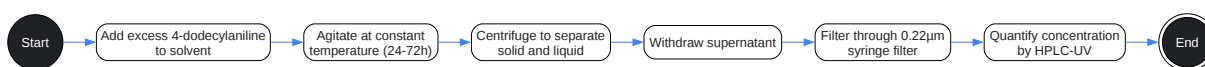
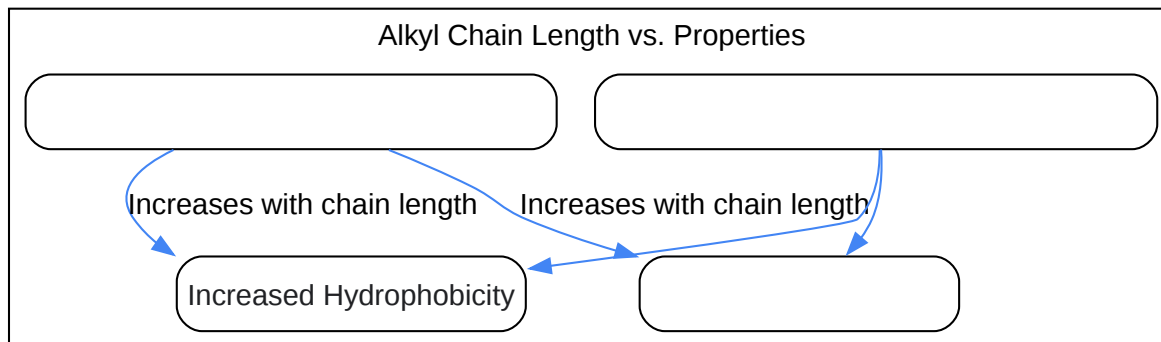
Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of 4-**dodecylaniline** in a range of common laboratory solvents. For precise quantitative measurements, the experimental protocol provided in the subsequent section should be followed.

| Solvent System | Solvent Type | Expected Solubility |
|----------------|---------------------|---------------------|
| Water | Highly Polar Protic | Insoluble |
| Methanol | Polar Protic | Moderately Soluble |
| Ethanol | Polar Protic | Soluble |
| Isopropanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Toluene | Nonpolar Aromatic | Highly Soluble |
| Hexane | Nonpolar Aliphatic | Soluble |
| Chloroform | Chlorinated | Soluble |
| Diethyl Ether | Ether | Soluble |

Comparative Performance with Other Alkyl-Substituted Anilines

The length of the alkyl chain in alkyl-substituted anilines significantly influences their physical properties. As the chain length increases, the hydrophobicity of the molecule increases, leading to lower solubility in polar solvents and higher solubility in nonpolar solvents.[1] This trend also affects the thermal stability, with longer alkyl chains generally resulting in higher boiling points due to increased van der Waals forces.[1]



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